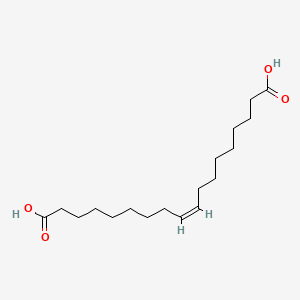

9(Z)-Octadecenedioic acid

描述

a dermatological and bleaching agent

属性

IUPAC Name |

(Z)-octadec-9-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLKVIQSIHEQOF-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC/C=C\CCCCCCCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885146 | |

| Record name | 9-Octadecenedioic acid, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20701-68-2, 4494-16-0 | |

| Record name | cis-9-Octadecenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20701-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecenedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020701682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenedioic acid, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenedioic acid, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octadec-9-enedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Octadecenedioic acid, (9Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECENEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565ZMT5QRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Synthesis of 9(Z)-Octadecenedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological synthesis pathways of 9(Z)-octadecenedioic acid, a molecule of significant interest for the development of novel therapeutics and advanced biomaterials. This document details the core biochemical reactions, presents quantitative data on production, outlines detailed experimental protocols, and visualizes the key metabolic and experimental workflows.

Core Biosynthetic Pathway: ω-Oxidation of Oleic Acid

The primary biological route for the synthesis of this compound is the ω-oxidation of oleic acid. This pathway is predominantly observed in certain yeast and bacterial species, with the yeast Candida tropicalis being a particularly well-studied and efficient producer.[1][2][3] The ω-oxidation pathway involves a series of enzymatic reactions that convert the terminal methyl group of a fatty acid into a carboxylic acid, thereby transforming a monocarboxylic acid into a dicarboxylic acid.

The synthesis proceeds through three main enzymatic steps:

-

ω-Hydroxylation : The pathway is initiated by the hydroxylation of the terminal methyl group (ω-carbon) of oleic acid to form ω-hydroxy-9(Z)-octadecenoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP), which requires NADPH as a cofactor.[4][5][6] In Candida tropicalis, several members of the CYP52 family of enzymes are known to perform this rate-limiting step.[2][5]

-

Oxidation to Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde, yielding ω-oxo-9(Z)-octadecenoic acid. This reaction is carried out by a fatty alcohol oxidase or a fatty alcohol dehydrogenase.

-

Oxidation to Carboxylic Acid : The final step involves the oxidation of the terminal aldehyde group to a carboxylic acid, resulting in the formation of this compound. This reaction is catalyzed by a fatty aldehyde dehydrogenase.[7]

To enhance the production of dicarboxylic acids, microbial strains are often genetically engineered to block the competing β-oxidation pathway, which would otherwise degrade both the fatty acid substrate and the dicarboxylic acid product.[1][3]

Below is a diagram illustrating the ω-oxidation pathway for the synthesis of this compound from oleic acid.

Quantitative Data on Production

The biotechnological production of this compound has been optimized in several studies, primarily using genetically engineered strains of Candida tropicalis. The following tables summarize key quantitative data from fermentation experiments.

Table 1: Fermentation Parameters and Yields for this compound Production

| Parameter | Value | Reference |

| Microorganism | Candida tropicalis ATCC20962 | [8] |

| Substrate | Oleic Acid (20 g/L) | [8] |

| Fermentation Type | Aerated, Stirred 2L-fermenter | [8] |

| Temperature | 30°C | [8] |

| pH | 8.2 (controlled) | [8] |

| Product Yield | 14 g/L | [8] |

| Microorganism | Candida tropicalis (mutant M 25) | [9] |

| Substrate | Oleic Acid | [9] |

| Fermentation Type | Fed-batch culture | [9] |

| Fermentation Time | 223 hours | [9] |

| Product Yield | 19.4 g/L (of 3-hydroxy-Δ⁹-cis-1,18-octadecenedioic acid) | [9] |

| Microorganism | Candida tropicalis | [10] |

| Substrate | Oleic Acid (1 g/L/h feed) | [10] |

| Fermentation Type | Fed-batch with glucose co-feed | [10] |

| pH | Shift from 5.8 to 8.0 | [10] |

| Product Yield | Approx. 45 g/L | [10] |

| Volumetric Productivity | 0.56 g/L/h | [10] |

Table 2: Enzyme Kinetic Parameters

Specific kinetic data for the enzymes in the ω-oxidation pathway with oleic acid derivatives are not extensively reported in easily accessible literature. However, general kinetic properties of the enzyme families are known.

| Enzyme Family | Substrate Class | Km Range | kcat Range | Notes | Reference |

| Cytochrome P450 (CYP) | Fatty Acids | µM to mM | 0.1 - 10 s⁻¹ | Highly variable depending on the specific CYP isozyme and substrate. | [11][12] |

| Alcohol Dehydrogenase | Long-chain alcohols | µM to mM | Variable | Often exhibit broad substrate specificity. | [13] |

| Aldehyde Dehydrogenase | Long-chain aldehydes | µM | Variable | Generally show high affinity for their substrates. | [14][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological synthesis of this compound.

Fermentation of Candida tropicalis for this compound Production

This protocol is a generalized procedure based on common practices in the field.[8][10][16]

Objective: To produce this compound from oleic acid using a fed-batch culture of Candida tropicalis.

Materials:

-

Candida tropicalis strain (preferably a β-oxidation blocked mutant)

-

YPD medium (1% yeast extract, 2% peptone, 2% dextrose) for inoculum preparation

-

Fermentation medium (per liter):

-

(NH₄)₂SO₄: 5 g

-

KH₂PO₄: 2 g

-

MgSO₄·7H₂O: 0.5 g

-

Yeast extract: 1 g

-

Trace metal solution: 1 ml

-

Antifoam agent

-

-

Feeding solutions:

-

Oleic acid (sterilized)

-

Glucose solution (50% w/v, sterilized)

-

-

Bioreactor (e.g., 2L stirred tank) with controls for temperature, pH, and dissolved oxygen.

-

Ammonia (B1221849) solution (for pH control)

Procedure:

-

Inoculum Preparation:

-

Inoculate a single colony of C. tropicalis into 50 mL of YPD medium in a 250 mL flask.

-

Incubate at 30°C with shaking (200 rpm) for 24-48 hours until the culture reaches the exponential growth phase.

-

-

Bioreactor Setup and Sterilization:

-

Prepare the fermentation medium and add it to the bioreactor.

-

Sterilize the bioreactor and medium.

-

-

Fermentation:

-

Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

-

Growth Phase:

-

Maintain the temperature at 30°C.

-

Control the pH at around 5.8-6.0.

-

Provide aeration and agitation to maintain dissolved oxygen above 20%.

-

Once the initial carbon source is consumed (indicated by a sharp increase in dissolved oxygen), begin the biotransformation phase.

-

-

Biotransformation Phase:

-

Shift the pH to 8.0-8.2 using ammonia solution.

-

Start the fed-batch addition of oleic acid and glucose solution at controlled rates (e.g., oleic acid at 1 g/L/h and a specific glucose-to-oleic acid molar ratio).

-

Continue the fermentation for 96-144 hours, monitoring cell growth, substrate consumption, and product formation.

-

-

-

Sampling and Analysis:

-

Take samples periodically to measure optical density (for cell growth), and concentrations of oleic acid and this compound using GC-MS or HPLC.

-

Extraction and Quantification of this compound

Objective: To extract and quantify the concentration of this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Internal standard (e.g., 1,18-octadecanedioic acid)

-

Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane for GC-MS)

-

GC-MS or HPLC system

Procedure (GC-MS based): [17][18]

-

Extraction:

-

To 1 mL of fermentation broth, add a known amount of the internal standard.

-

Add 2 mL of methanol and vortex thoroughly.

-

Add 1 mL of chloroform and vortex again.

-

Centrifuge to separate the phases.

-

Collect the organic (lower) phase.

-

Repeat the extraction of the aqueous phase with another 1 mL of chloroform.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add the derivatization agent.

-

Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature gradient for optimal separation.

-

Perform quantification in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

Enzyme Assay for Cytochrome P450 Monooxygenase

Objective: To determine the activity of cytochrome P450 monooxygenase in the ω-hydroxylation of oleic acid.

Materials:

-

Microsomal fraction containing the CYP enzyme (e.g., from recombinant expression or induced C. tropicalis)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

NADPH

-

Oleic acid (substrate)

-

Organic solvent (e.g., acetonitrile) for quenching the reaction

-

HPLC or LC-MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing the microsomal fraction, potassium phosphate buffer, and oleic acid.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding NADPH.

-

After a specific time, stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of ω-hydroxy-9(Z)-octadecenoic acid using HPLC or LC-MS.

-

Calculate the enzyme activity based on the rate of product formation.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the biological synthesis of this compound.

References

- 1. Development of a promising microbial platform for the production of dicarboxylic acids from biorenewable resources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleic acid metabolism via a conserved cytochrome P450 system-mediated ω-hydroxylation in the bark beetle-associated fungus Grosmannia clavigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transformation of Fatty Acids Catalyzed by Cytochrome P450 Monooxygenase Enzymes of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Omega oxidation - Wikipedia [en.wikipedia.org]

- 7. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and production of 3-hydroxy-delta 9-cis-1,18-octadecenedioic acid by mutants of Candida tropicalis [agris.fao.org]

- 10. researchgate.net [researchgate.net]

- 11. Oxygen Activation by Cytochrome P450 Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Non-P450 aldehyde oxidizing enzymes: the aldehyde dehydrogenase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

physicochemical properties of long-chain dicarboxylic acids

An In-depth Technical Guide to the Physicochemical Properties of Long-Chain Dicarboxylic Acids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dicarboxylic acids (LCDAs), organic compounds characterized by two carboxylic acid functional groups separated by a long aliphatic chain, are of significant interest in polymer science, pharmaceuticals, and as metabolic intermediates. Their physicochemical properties, such as melting point, boiling point, solubility, and acidity (pKa), are critical determinants of their behavior in both chemical and biological systems. These properties are dictated by their molecular structure, particularly the length of the hydrocarbon chain. This guide provides a comprehensive overview of the core physicochemical properties of LCDAs, details the experimental protocols for their determination, and illustrates their primary metabolic pathway.

Core Physicochemical Properties

The defining features of LCDAs are the two polar carboxyl groups at opposing ends of a long, nonpolar hydrocarbon chain. This bifunctional nature governs their physical properties, leading to trends that are distinct from their monocarboxylic counterparts.

Melting and Boiling Points

Dicarboxylic acids exhibit exceptionally high melting and boiling points compared to other organic molecules of similar molecular mass, a direct consequence of their ability to form extensive intermolecular hydrogen bonds.[1][2][3] In the solid state, these interactions create stable, crystalline lattices. In the liquid state, LCDAs can form hydrogen-bonded dimers, which effectively doubles the molecular size and increases the energy required for vaporization, leading to elevated boiling points.[4]

A notable characteristic is the "odd-even effect" observed in the melting points of homologous series of dicarboxylic acids.[1] Acids with an even number of carbon atoms pack more efficiently into the crystal lattice, resulting in stronger intermolecular forces and consequently higher melting points compared to the adjacent odd-numbered acids.[2][5] Boiling points, however, tend to increase more regularly with molecular weight as the influence of crystal packing is absent in the liquid state.[3][6]

Table 1: Melting and Boiling Points of Selected Long-Chain Dicarboxylic Acids

| Common Name | IUPAC Name | Formula | Carbon No. | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| Suberic Acid | Octanedioic Acid | HOOC(CH₂)₆COOH | 8 | 142 | 300 (dec.) |

| Azelaic Acid | Nonanedioic Acid | HOOC(CH₂)₇COOH | 9 | 106.5 | 360 (dec.) |

| Sebacic Acid | Decanedioic Acid | HOOC(CH₂)₈COOH | 10 | 133-134.5 | 294.5 (at 100 mmHg) |

| Undecanedioic Acid | Undecanedioic Acid | HOOC(CH₂)₉COOH | 11 | 110-112 | 245 (at 15 mmHg) |

| Dodecanedioic Acid | Dodecanedioic Acid | HOOC(CH₂)₁₀COOH | 12 | 128-129 | 254 (at 15 mmHg) |

| Brassylic Acid | Tridecanedioic Acid | HOOC(CH₂)₁₁COOH | 13 | 114 | 280 (at 30 mmHg) |

| Thapsic Acid | Hexadecanedioic Acid| HOOC(CH₂)₁₄COOH| 16 | 124.5-126 | - |

(Data compiled from multiple sources)

Solubility

The solubility of dicarboxylic acids is highly dependent on the chain length. Short-chain diacids (up to four carbons) are readily soluble in water due to hydrogen bonding between their polar carboxyl groups and water molecules.[3][4] However, as the hydrocarbon chain lengthens, the nonpolar character of the molecule dominates, leading to a dramatic decrease in water solubility. Consequently, LCDAs are generally considered insoluble in water but are soluble in various organic solvents such as ethanol, acetone (B3395972), and ethyl acetate.[3][7]

Similar to melting points, solubility can also exhibit an odd-even effect, where odd-numbered dicarboxylic acids tend to be more soluble than their even-numbered neighbors in both water and organic solvents.[8][9] This phenomenon is also attributed to differences in crystal lattice energy and molecular packing.[7]

Table 2: Solubility of Selected Long-Chain Dicarboxylic Acids

| Common Name | Carbon No. | Solubility in Water ( g/100g at 20-25°C) | Solubility in Organic Solvents |

|---|---|---|---|

| Suberic Acid | 8 | 0.16 | Soluble in ethanol, ether, acetone |

| Azelaic Acid | 9 | 0.24 | Soluble in hot water, ethanol, organic solvents |

| Sebacic Acid | 10 | 0.10 | Slightly soluble in hot water; soluble in ethanol, ether |

| Dodecanedioic Acid | 12 | 0.035 | Soluble in hot ethanol, slightly in hot ether |

| Brassylic Acid | 13 | ~0.01 | Soluble in ethanol, acetone |

(Data compiled from multiple sources)

Acidity (pKa)

As their name implies, dicarboxylic acids are acidic and possess two distinct dissociation constants, pKa₁ and pKa₂.[10]

-

pKa₁: The first proton dissociation is more favorable (lower pKa) than that of a comparable monocarboxylic acid. This increased acidity is due to the inductive electron-withdrawing effect of the second carboxyl group, which stabilizes the resulting carboxylate anion.[11]

-

pKa₂: The second proton dissociation is less favorable (higher pKa). Removing a proton from the negatively charged mono-anion is electrostatically unfavorable, requiring more energy.

The distance between the two carboxyl groups is a key factor; as the chain length increases, the inductive effect of one group on the other diminishes, causing pKa₁ to increase and approach the value of a typical monocarboxylic acid.[11]

Table 3: pKa Values of Selected Dicarboxylic Acids in Water

| Common Name | Carbon No. | pKa₁ | pKa₂ |

|---|---|---|---|

| Adipic Acid | 6 | 4.43 | 5.41 |

| Pimelic Acid | 7 | 4.50 | 5.43 |

| Suberic Acid | 8 | 4.52 | 5.40 |

| Azelaic Acid | 9 | 4.55 | 5.41 |

| Sebacic Acid | 10 | 4.59 | 5.41 |

(Data compiled from multiple sources including[11][12])

Experimental Protocols

Accurate determination of physicochemical properties is essential for research and development. Standardized methodologies ensure reproducibility and comparability of data.

Melting Point Determination (Capillary Method)

This is the most common technique for determining the melting point of a solid organic compound.[13]

Methodology:

-

Sample Preparation: The solid sample must be thoroughly dried and finely powdered to ensure uniform heating.

-

Capillary Packing: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample tightly to a height of 1-2 mm.[14]

-

Heating: The packed capillary is placed in a calibrated heating apparatus (e.g., a Mel-Temp or Thiele tube) alongside a thermometer.[15]

-

Observation: The sample is heated slowly (a rate of <1-2°C per minute is recommended for accurate results near the melting point).[16][17]

-

Recording: The melting range is recorded as two temperatures: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has liquefied.[15] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.

Solubility Determination (Static Analytical Method)

This method determines the equilibrium concentration of a solute in a solvent at a specific temperature.[18]

Methodology:

-

System Preparation: An excess amount of the dicarboxylic acid is added to a known volume of the chosen solvent (e.g., water, ethanol) in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., stirred or shaken) for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

-

Sample Collection: Agitation is stopped, and the undissolved solid is allowed to settle. A sample of the clear, saturated supernatant is carefully withdrawn.

-

Analysis: The concentration of the dicarboxylic acid in the collected sample is determined using a suitable analytical technique. Acid-base titration with a standardized sodium hydroxide (B78521) solution is a common and accurate method.[18]

-

Calculation: The solubility is expressed as the mass or moles of solute per unit volume or mass of the solvent (e.g., g/100 mL).

pKa Determination (Potentiometric Titration)

This technique involves monitoring the pH of an acidic solution as a standardized base is added incrementally.[16]

Methodology:

-

Sample Preparation: A precise mass of the dicarboxylic acid is weighed and dissolved in a suitable solvent, typically water or a water-alcohol mixture for less soluble acids.

-

Titration Setup: A calibrated pH meter with an electrode is placed in the acid solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

-

Titration Process: The base is added to the acid solution in small, known increments. After each addition, the solution is stirred, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of base added. The resulting titration curve will show two equivalence points for a dicarboxylic acid. The pKa values correspond to the pH at the half-equivalence points. pKa₁ is the pH when half of the first proton has been neutralized, and pKa₂ is the pH at the midpoint between the first and second equivalence points.

Biological Role: Metabolic Pathways

Long-chain dicarboxylic acids are not merely synthetic compounds; they are also important endogenous metabolites. They are primarily formed through ω-oxidation of monocarboxylic fatty acids, an alternative pathway to the more common β-oxidation.[19][20] This pathway becomes significant when mitochondrial β-oxidation is impaired or overwhelmed by a high influx of fatty acids.[19]

The process begins in the endoplasmic reticulum, where cytochrome P450 enzymes hydroxylate a fatty acid at its terminal (ω) carbon.[21] This ω-hydroxy fatty acid is then further oxidized to the corresponding dicarboxylic acid.[21] The resulting LCDAs are subsequently catabolized, primarily via peroxisomal β-oxidation, which shortens the carbon chain from either end to produce shorter-chain dicarboxylic acids and acetyl-CoA.[19] Recent studies suggest that LCDAs can act as signaling molecules that trigger the induction of peroxisomal β-oxidation, playing a role in regulating hepatic lipid metabolism.[22]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Molecular Understanding of the Odd–Even Effect of Dicarboxylic Acids Aqueous Solubility: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. An odd–even effect on solubility of dicarboxylic acids in organic solvents [inis.iaea.org]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. westlab.com [westlab.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. web.mit.edu [web.mit.edu]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. researchgate.net [researchgate.net]

- 19. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 9(Z)-Octadecenedioic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for 9(Z)-Octadecenedioic acid, a dicarboxylic acid with significant research interest. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound and its derivatives. Due to the limited availability of published spectra for the free diacid, data from closely related compounds are included for comparative purposes and are duly noted.

Table 1: ¹H NMR Spectroscopic Data

| Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Notes |

| -COOH | 10.0 - 12.0 | br s | The chemical shift of carboxylic acid protons can vary depending on concentration and solvent. |

| -CH=CH- | 5.35 | m | Olefinic protons of the cis double bond. |

| -CH₂-COOH | 2.35 | t | Methylene (B1212753) group alpha to the carboxylic acid. |

| =CH-CH₂- | 2.01 | m | Allylic methylene protons. |

| -CH₂-CH₂-COOH | 1.63 | m | Methylene group beta to the carboxylic acid. |

| -(CH₂)n- | 1.2 - 1.4 | m | Methylene groups in the fatty acid chain. |

Table 2: ¹³C NMR Spectroscopic Data

| Assignment | Chemical Shift (δ) ppm (Predicted) | Notes |

| -COOH | 179 - 181 | Carbonyl carbon of the carboxylic acid. |

| -CH=CH- | 129 - 131 | Olefinic carbons of the cis double bond. |

| -CH₂-COOH | 34.0 | Methylene group alpha to the carboxylic acid. |

| =CH-CH₂- | 27.2 | Allylic methylene carbons. |

| -CH₂-CH₂-COOH | 24.7 | Methylene group beta to the carboxylic acid. |

| -(CH₂)n- | 29.0 - 29.7 | Methylene carbons in the fatty acid chain. |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 | O-H stretch | Carboxylic acid |

| 2925, 2855 | C-H stretch | Aliphatic CH₂ |

| 1710 | C=O stretch | Carboxylic acid dimer |

| 1465 | C-H bend | CH₂ scissoring |

| 1280 | C-O stretch | Carboxylic acid |

| 940 | O-H bend | Carboxylic acid dimer |

| 725 | -(CH₂)n- rock | Methylene chain |

Note: The IR data is based on typical values for long-chain dicarboxylic acids and the available spectrum for 1,18-octadec-9-enedioic acid.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Notes |

| 312 | [M]⁺ | Molecular ion (low abundance). |

| 294 | [M - H₂O]⁺ | Loss of water from the molecular ion. |

| [M - 45] | [M - COOH]⁺ | Loss of a carboxyl group. |

| Various | [CnH2n-1O₂]⁺, [CnH2n-3]⁺ | Characteristic fragmentation of the aliphatic chain. |

Note: The fragmentation pattern of the free diacid is predicted to be complex. Analysis is often performed on more volatile derivatives (e.g., trimethylsilyl (B98337) esters) which provide more distinct fragmentation patterns.

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. Below are representative protocols for the analysis of this compound.

2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly of the acidic protons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): A small amount of the sample is placed between two KBr or NaCl plates to form a thin film.

-

KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be collected and subtracted from the sample spectrum.

-

2.3 Mass Spectrometry (GC-MS)

As dicarboxylic acids are not very volatile, derivatization is typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Derivatization (Silylation):

-

To ~1 mg of the dry sample, add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS).

-

Heat the mixture at 70°C for 30 minutes.

-

The resulting solution containing the trimethylsilyl (TMS) derivative can be directly injected into the GC-MS.

-

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer and an electron ionization source).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-600.

-

Ion Source Temperature: 230°C.

-

Visualizations

3.1 Experimental Workflow for GC-MS Analysis

The following diagram illustrates the typical workflow for the analysis of this compound using GC-MS, including the crucial derivatization step.

Mechanism of Action of 9(Z)-Octadecenedioic Acid in Biological Systems: A Technical Guide

Introduction

9(Z)-Octadecenedioic acid, also known as dioic acid, is a dicarboxylic acid derived from the bio-fermentation of natural and vegetable oleic acid.[1][2] It has garnered significant attention in dermatology and cosmetics for its pleiotropic benefits, particularly as an anti-aging and skin-whitening agent.[2][3] Unlike direct tyrosinase inhibitors, this compound operates through a novel mechanism involving the regulation of gene expression, positioning it as a unique modulator of skin pigmentation.[1][4] This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism: Regulation of Melanogenesis via PPARγ Agonism

The primary mechanism of action for this compound's skin-lightening effect is not through direct enzyme inhibition but via its role as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma subtype (PPARγ).[4][5] PPARs are ligand-activated transcription factors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation.[6][7]

The activation of PPARγ by this compound initiates a signaling cascade within the melanocyte nucleus that leads to the downregulation of melanin (B1238610) synthesis.[1][4] This process involves the following key steps:

-

Binding to PPARγ: this compound binds to and activates all three PPAR subtypes (α, δ, and γ), with a notable affinity for PPARγ.[4][5]

-

Transcriptional Repression of Tyrosinase: The activated PPARγ receptor complex then reduces the gene expression of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2][4] This is achieved by decreasing the levels of tyrosinase messenger RNA (mRNA).[4]

-

Reduced Tyrosinase Synthesis: The reduction in tyrosinase mRNA consequently leads to a lower production of the tyrosinase enzyme itself.[4][8]

-

Inhibition of Melanin Production: With diminished levels of tyrosinase, the entire metabolic pathway of melanin synthesis is suppressed, resulting in a visible skin-lightening effect and a reduction in hyperpigmentation.[1][8]

This nuclear signaling pathway represents a distinct mechanism for controlling pigmentation compared to traditional agents that directly target the tyrosinase enzyme's active site.[4]

Other Biological Activities

In addition to its well-documented effects on pigmentation, this compound and related dicarboxylic acids exhibit other beneficial properties.

-

Anti-inflammatory Effects: Dicarboxylic acids are known to possess anti-inflammatory properties.[9][10] The activation of PPARs by this compound may contribute to these effects, as PPARs are known modulators of inflammatory responses.[4][11] This can help in soothing irritated skin and reducing redness associated with various skin conditions.[2]

-

Anti-Acne Properties: The molecule has shown promise in addressing acne.[2] This is likely due to a combination of its anti-inflammatory action and its ability to regulate sebum production, which is beneficial for oily and acne-prone skin.[2] Its efficacy is considered comparable to that of azelaic acid in inhibiting the growth of acne-related bacteria.[8]

-

Anti-aging Effects: The anti-aging properties are linked to its anti-inflammatory action and its interaction with PPARs, which can mediate cellular repair and rejuvenation processes.[4][10]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the interaction of this compound with its primary molecular target.

| Parameter | Target | Value | Experimental Context | Reference |

| EC50 | PPARγ | ~1 x 10-6 M | Reporter gene technology demonstrating binding and activation. | [4][5] |

| Melanin Reduction | Melanin Synthesis | 44% | In vitro studies measuring the decrease in melanin production. | [8] |

| Tyrosinase mRNA Reduction | Tyrosinase Gene | ~50% | In vitro studies quantifying the decrease in tyrosinase mRNA. | [8] |

| Tyrosinase Protein Reduction | Tyrosinase Protein | ~50% | In vitro studies quantifying the decrease in tyrosinase protein. | [8] |

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. The methodologies for these are detailed below.

PPAR Reporter Gene Assay

-

Objective: To determine if this compound can bind to and activate PPAR receptors.

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293) is cultured under standard conditions.

-

Transfection: Cells are transiently transfected with two plasmids:

-

An expression vector containing the ligand-binding domain of a PPAR subtype (e.g., PPARγ) fused to a DNA-binding domain.

-

A reporter plasmid containing a promoter with PPAR response elements upstream of a reporter gene (e.g., luciferase).

-

-

Treatment: Transfected cells are treated with various concentrations of this compound or a known PPAR agonist (e.g., Rosiglitazone) as a positive control.

-

Lysis and Assay: After an incubation period, cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

-

Analysis: An increase in luciferase activity relative to untreated controls indicates activation of the PPAR receptor. The EC50 value is calculated from the dose-response curve.[4]

-

Real-Time Polymerase Chain Reaction (RT-PCR)

-

Objective: To quantify the effect of this compound on the mRNA expression of the tyrosinase gene.

-

Methodology:

-

Cell Culture and Treatment: Melanocytes (e.g., B16 melanoma cells) are cultured and treated with this compound for a specified duration.

-

RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is used as a template for PCR with primers specific for the tyrosinase gene and a housekeeping gene (for normalization). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Analysis: The relative expression of tyrosinase mRNA is calculated using the ΔΔCt method, comparing treated samples to controls.[4]

-

Western Blot Analysis

-

Objective: To measure the levels of tyrosinase protein in cells treated with this compound.

-

Methodology:

-

Cell Culture and Treatment: Melanocytes are cultured and treated as described for RT-PCR.

-

Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for tyrosinase, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).[4]

-

References

- 1. ulprospector.com [ulprospector.com]

- 2. What are the benefits of Octadecenedioic acid? - Esse&Co Skin Care Specialist [esseandco.com]

- 3. researchgate.net [researchgate.net]

- 4. A new mechanism of action for skin whitening agents: binding to the peroxisome proliferator-activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Octadecenedioc Acid (ODAWhite) - TREASURE ACTIVES [treasureactives.com]

- 9. hola.com [hola.com]

- 10. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 9(Z)-Octadecenedioic Acid: Discovery, History, and Scientific Applications

Introduction

This compound, a dicarboxylic acid with an 18-carbon chain and a single cis double bond at the 9th position, has garnered significant interest in various scientific fields. Its unique chemical structure allows for a range of chemical modifications and biological activities, making it a molecule of interest for applications ranging from polymer synthesis to therapeutics. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound, with a focus on its potential applications in research and drug development.

Discovery and History

The history of this compound is intertwined with the broader exploration of dicarboxylic acids derived from fatty acids. While a definitive first discovery is not clearly documented in readily available literature, its synthesis and identification are primarily associated with two distinct routes that emerged from chemical and biotechnological research.

One of the foundational chemical synthesis methods involves the Wittig reaction . This approach utilizes the reaction of an aldehyde with a phosphonium (B103445) ylide to form the characteristic carbon-carbon double bond with Z-selectivity. A notable synthesis involves the reaction between [8-(methoxy-carbonyl)octyl]triphenylphosphonium bromide and methyl 9-oxononanoate (B1257084) to produce dimethyl (Z)-octadec-9-enedioate, which is then hydrolyzed to yield this compound[1].

Concurrently, the biotechnological production of this compound was pioneered through the use of microorganisms. A key breakthrough was the utilization of a mutant strain of the yeast Candida tropicalis to convert oleic acid, a readily available fatty acid, into this compound[1]. This biotransformation process represented a significant advancement, offering a renewable and often more stereospecific route to the desired compound. These parallel developments in chemical synthesis and biotechnology have paved the way for the availability and subsequent investigation of this intriguing molecule.

Synthesis of this compound

Two primary methodologies have been established for the synthesis of this compound: chemical synthesis and biotechnological production.

Chemical Synthesis via Wittig Reaction

The Wittig reaction provides a classic and reliable method for the stereoselective synthesis of alkenes. In the case of this compound, the synthesis involves the coupling of two C9 fragments.

Experimental Protocol: Synthesis of Dimethyl (Z)-Octadec-9-enedioate via Wittig Reaction

Materials:

-

[8-(methoxy-carbonyl)octyl]triphenylphosphonium bromide

-

Methyl 9-oxononanoate

-

Strong base (e.g., sodium hydride, n-butyllithium)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethyl sulfoxide)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

-

The phosphonium salt, [8-(methoxy-carbonyl)octyl]triphenylphosphonium bromide, is suspended in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

The suspension is cooled to a low temperature (e.g., 0 °C or -78 °C, depending on the base and solvent).

-

A strong base is added dropwise to the suspension to deprotonate the phosphonium salt and form the corresponding ylide. The formation of the ylide is often indicated by a color change.

-

A solution of methyl 9-oxononanoate in the anhydrous solvent is then added slowly to the ylide solution at the low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight) to ensure complete reaction.

-

The reaction is quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The crude product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed under reduced pressure.

-

The resulting crude dimethyl (Z)-octadec-9-enedioate is purified by column chromatography on silica (B1680970) gel.

Experimental Protocol: Hydrolysis of Dimethyl (Z)-Octadec-9-enedioate

Materials:

-

Dimethyl (Z)-octadec-9-enedioate

-

Base (e.g., potassium hydroxide, sodium hydroxide)

-

Solvent (e.g., methanol, ethanol, water)

-

Acid for neutralization (e.g., hydrochloric acid)

Procedure:

-

Dimethyl (Z)-octadec-9-enedioate is dissolved in a suitable solvent mixture, such as methanol/water.

-

An excess of a strong base (e.g., potassium hydroxide) is added to the solution.

-

The mixture is heated to reflux and stirred for several hours to ensure complete hydrolysis of the ester groups.

-

The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2, leading to the precipitation of the dicarboxylic acid.

-

The precipitated this compound is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum.

Biotechnological Production using Candida tropicalis

The biotransformation of oleic acid by Candida tropicalis offers a sustainable and stereospecific route to this compound. This process leverages the yeast's ω-oxidation pathway. Strains of Candida tropicalis can be engineered to enhance the production of dicarboxylic acids by amplifying the expression of genes encoding for cytochrome P450 enzymes and by disrupting the β-oxidation pathway to prevent the degradation of the produced diacid[2][3].

Experimental Protocol: Biotransformation of Oleic Acid

Materials:

-

Candida tropicalis strain (wild-type or engineered)

-

Growth medium (e.g., Yeast Peptone Dextrose - YPD)

-

Biotransformation medium containing oleic acid as the substrate

-

Bioreactor with controls for pH, temperature, and aeration

-

Glucose or other carbon source for cell growth and maintenance

Procedure:

-

A seed culture of Candida tropicalis is prepared by inoculating a suitable growth medium and incubating until a desired cell density is reached.

-

The seed culture is used to inoculate a larger bioreactor containing the biotransformation medium.

-

The cells are cultivated under controlled conditions of temperature, pH, and dissolved oxygen to promote cell growth.

-

Once the culture reaches a suitable growth phase, oleic acid is added to the bioreactor as the substrate for biotransformation. The feeding strategy (batch, fed-batch) can be optimized to maximize product yield and minimize substrate toxicity.

-

The biotransformation is carried out for a specific duration, during which the yeast cells convert oleic acid to this compound.

-

The progress of the biotransformation is monitored by analyzing samples for cell density, substrate consumption, and product formation using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the biotransformation, the culture broth is harvested.

-

The this compound is extracted from the culture medium and purified using methods such as liquid-liquid extraction and crystallization.

Biological Activities and Potential Applications

This compound and its derivatives have shown a range of biological activities, suggesting their potential in drug development and as research tools.

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of this compound is not extensively reported, related unsaturated fatty acids and their derivatives have demonstrated significant anti-inflammatory properties. For instance, (E)-9-octadecenoic acid ethyl ester has been shown to suppress the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages[4]. This effect is often mediated through the inhibition of the NF-κB and MAPK signaling pathways[4]. Similarly, 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) inhibits the production of IL-1β and TNF-α in LPS-stimulated macrophages[5][6]. Given the structural similarities, it is plausible that this compound exhibits comparable anti-inflammatory effects.

Anticancer Activity

The potential of fatty acids and their derivatives as anticancer agents is an active area of research. Studies on related compounds suggest that this compound may also possess anticancer properties. For example, 9,12-octadecadienoic acid (Z,Z)- has been identified as a major component in extracts showing cytotoxicity against A549 lung adenocarcinoma cells[7]. Furthermore, 13-Oxo-9Z,11E-octadecadienoic acid has been shown to suppress the proliferation of breast cancer stem cells and induce their apoptosis[8]. Another related compound, 9-oxo-(10E,12E)-octadecadienoic acid, induces apoptosis in human ovarian cancer cells[9]. These findings warrant further investigation into the specific anticancer effects of this compound.

PTP1B Inhibition and Insulin (B600854) Signaling

One of the most promising therapeutic targets for this compound and related fatty acids is Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways, and its inhibition is a key strategy for the treatment of type 2 diabetes and obesity[10]. Unsaturated free fatty acids, including oleic acid, have been shown to inhibit PTP1B activity[10]. This inhibition leads to the activation of Akt, a key downstream effector in the insulin signaling pathway, through a PI3K/PDK1-dependent mechanism[10].

Quantitative Data on PTP1B Inhibition

| Compound | Target | Assay Type | IC50 (µM) |

| Oleic Acid | PTP1B | In vitro | ~10-20 |

Note: This value is an approximation based on the inhibitory effects of various unsaturated fatty acids on PTP1B.

Experimental Protocol: PTP1B Inhibition Assay

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the substrate pNPP.

-

Add the test compound (this compound) at various concentrations to the wells of a microplate. Include a control with solvent only.

-

Add the PTP1B enzyme to each well to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of PTP1B inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Interactions

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. The inhibition of PTP1B and the subsequent modulation of the insulin signaling pathway is a key mechanism.

Insulin Signaling Pathway and PTP1B Inhibition

The insulin signaling pathway is crucial for regulating glucose and lipid metabolism. The binding of insulin to its receptor (IR) triggers a cascade of phosphorylation events, leading to the activation of downstream signaling molecules like Insulin Receptor Substrate (IRS), Phosphoinositide 3-kinase (PI3K), and Akt. PTP1B acts as a negative regulator by dephosphorylating and inactivating the insulin receptor and IRS proteins, thereby dampening the insulin signal.

By inhibiting PTP1B, this compound can potentially enhance and prolong insulin signaling. This leads to increased glucose uptake, glycogen (B147801) synthesis, and other metabolic effects of insulin.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transformation of fatty acids catalyzed by cytochrome P450 monooxygenase enzymes of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF-κB Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Free fatty acids inhibit protein tyrosine phosphatase 1B and activate Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 9(Z)-Octadecenedioic Acid in Plant Metabolism and Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9(Z)-Octadecenedioic acid, a C18 dicarboxylic fatty acid, is a key intermediate in the lipid-based defense signaling network of plants. While its direct signaling role is an emerging area of research, it is primarily recognized as the precursor to the well-established defense signal, azelaic acid (AzA). This technical guide provides a comprehensive overview of the biosynthesis of this compound, its conversion to azelaic acid, and the subsequent role of azelaic acid in priming the plant's immune system for enhanced resistance to pathogens. This document includes a summary of quantitative data, detailed experimental protocols for the analysis of dicarboxylic acids in plant tissues, and diagrams of the relevant signaling pathways and experimental workflows.

Biosynthesis of this compound and its Conversion to Azelaic Acid

The formation of this compound and its subsequent conversion to azelaic acid are intrinsically linked to the process of lipid peroxidation, which can be initiated by both enzymatic and non-enzymatic mechanisms in response to biotic and abiotic stresses.[1]

Unsaturated C18 fatty acids, such as oleic acid (18:1), linoleic acid (18:2), and linolenic acid (18:3), which are abundant in plant membranes, serve as the primary substrates.[2] Upon pathogen attack, the generation of reactive oxygen species (ROS) and the activity of lipoxygenase (LOX) enzymes trigger the peroxidation of these fatty acids.[3] Specifically, the 9-LOX pathway is implicated in the initial oxygenation of these fatty acids at the C-9 position.[4] This process leads to the formation of hydroperoxides, which are unstable and can undergo further reactions.

While the precise enzymatic steps for the formation of this compound are not fully elucidated, it is understood to be a product of the oxidative cleavage of C18 unsaturated fatty acids where a double bond is present at the C-9 position. This dicarboxylic acid is then further cleaved, a process that can be catalyzed by oxidative agents, to yield the C9 dicarboxylic acid, azelaic acid, and other fragments.[2]

References

- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Lipids and Lipid-Mediated Signaling in Plant–Pathogen Interactions [mdpi.com]

- 4. Lipid Profiling of the Arabidopsis Hypersensitive Response Reveals Specific Lipid Peroxidation and Fragmentation Processes: Biogenesis of Pimelic and Azelaic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 9(Z)-Octadecenedioic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 9(Z)-Octadecenedioic acid, a C18 unsaturated dicarboxylic acid of interest in various industrial and pharmaceutical applications. Due to its long hydrocarbon chain and two polar carboxylic acid groups, its solubility is nuanced and highly dependent on the nature of the solvent. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a relevant synthetic pathway. While extensive quantitative data for this compound is not widely published, this guide leverages data from analogous compounds to provide valuable insights for formulation development, purification, and reaction chemistry.

Introduction to this compound

This compound, also known as cis-9-Octadecenedioic acid, is an organic compound with the chemical formula C₁₈H₃₂O₄. Its structure features an eighteen-carbon chain with a cis-double bond between the ninth and tenth carbons and carboxylic acid groups at both ends. This bifunctional nature makes it a versatile molecule for polymerization, esterification, and other chemical modifications. In the context of drug development, its long lipophilic backbone and terminal polar groups suggest potential applications as a linker, in the formation of prodrugs, or as a component in lipid-based delivery systems. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization.

Solubility of this compound

The solubility of a solute in a solvent is a critical physicochemical parameter that dictates its behavior in various applications. For dicarboxylic acids, solubility is influenced by the interplay between the nonpolar hydrocarbon chain and the polar carboxylic acid groups.

Qualitative Solubility

This compound is generally soluble in a range of polar aprotic and halogenated organic solvents. Commercially available data sheets and scientific literature consistently report its solubility in the following solvents:

To enhance solubility, especially when preparing stock solutions, warming the mixture to approximately 37°C and using an ultrasonic bath is often recommended.[2]

Quantitative Solubility Data

Specific quantitative solubility data for this compound across a range of organic solvents at various temperatures is limited in publicly available literature. However, one specific data point has been reported:

| Solvent | Temperature (°C) | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 100 mg/mL (320.06 mM) | Requires sonication to achieve dissolution.[1] |

General Solubility Trends for Dicarboxylic Acids

To provide a broader context for the solubility behavior of this compound, it is useful to examine the solubility of other dicarboxylic acids. A notable trend is the "odd-even effect," where dicarboxylic acids with an even number of carbon atoms, such as the C18 this compound, tend to exhibit lower solubility than their adjacent odd-numbered counterparts.[4][5] This is attributed to differences in crystal lattice packing.

The following table presents solubility data for a homologous series of shorter-chain dicarboxylic acids in several organic solvents. While this data does not represent this compound, it illustrates general trends that can be expected.

| Dicarboxylic Acid | Carbon Atoms | Solvent | Temperature (K) | Molar Fraction Solubility (x10³) |

| Succinic Acid | 4 | Ethanol | 298.15 | 25.3 |

| Acetone | 298.15 | 5.8 | ||

| Ethyl Acetate | 298.15 | 1.9 | ||

| Glutaric Acid | 5 | Ethanol | 298.15 | 158.2 |

| Acetone | 298.15 | 120.5 | ||

| Ethyl Acetate | 298.15 | 35.7 | ||

| Adipic Acid | 6 | Ethanol | 298.15 | 28.1 |

| Acetone | 298.15 | 8.2 | ||

| Ethyl Acetate | 298.15 | 2.9 | ||

| Pimelic Acid | 7 | Ethanol | 298.15 | 110.1 |

| Acetone | 298.15 | 105.9 | ||

| Ethyl Acetate | 298.15 | 30.1 | ||

| Suberic Acid | 8 | Ethanol | 298.15 | 29.8 |

| Acetone | 298.15 | 12.1 | ||

| Ethyl Acetate | 298.15 | 5.1 | ||

| Azelaic Acid | 9 | Ethanol | 298.15 | 95.3 |

| Acetone | 298.15 | 88.4 | ||

| Ethyl Acetate | 298.15 | 25.6 | ||

| Sebacic Acid | 10 | Ethanol | 298.15 | 31.2 |

| Acetone | 298.15 | 15.3 | ||

| Ethyl Acetate | 298.15 | 7.2 |

Data adapted from Zhang et al., J. Chem. Thermodyn. 2014, 73, 80-85.

Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of this compound in a specific solvent system, a gravimetric method is a reliable and straightforward approach.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic water bath or incubator

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars (optional)

-

Vortex mixer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven for drying

Gravimetric Solubility Determination Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous stirring or periodic vortexing can be used.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 1 or 5 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter compatible with the solvent to remove any remaining microscopic particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent in a fume hood or using a gentle stream of nitrogen. For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature may be necessary.

-

Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in an oven at a temperature below the melting point of the acid.

-

Cool the dish or vial in a desiccator before weighing.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dried residue (g) / Volume of filtrate taken (mL)) x 100

-

Synthesis of this compound

The Wittig reaction is a well-established method for the synthesis of alkenes and can be applied to produce this compound. This process involves the reaction of a phosphorus ylide with an aldehyde or ketone.

Wittig Reaction Workflow

The following diagram illustrates a plausible synthetic workflow for this compound utilizing the Wittig reaction.[6]

Caption: Wittig synthesis of this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While a comprehensive quantitative dataset remains to be fully established in the literature, qualitative data and the analysis of analogous compounds provide a strong foundation for its use in research and development. The provided experimental protocol offers a reliable method for determining precise solubility values in specific solvent systems. Furthermore, the outlined synthetic pathway illustrates a key method for its preparation. For professionals in drug development and other scientific fields, this guide serves as a valuable resource for the effective handling and application of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 9-Octadecenedioic acid | CAS:4494-16-0 | Lipids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

- 4. An odd–even effect on solubility of dicarboxylic acids in organic solvents [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Thermal Decomposition of Unsaturated Dicarboxylic Acids: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of common unsaturated dicarboxylic acids. It details the reaction pathways, decomposition products, and quantitative data associated with these processes. Furthermore, this guide outlines the key experimental protocols used to study these reactions, offering a foundational resource for researchers in organic chemistry, materials science, and pharmaceutical development.

Overview of Thermal Decomposition

Thermal decomposition, or thermolysis, is a chemical breakdown process induced by heat. For unsaturated dicarboxylic acids, this process typically involves dehydration to form cyclic anhydrides, isomerization between cis and trans forms, and decarboxylation. The specific products and reaction temperatures are highly dependent on the molecular structure of the acid, particularly the position of the carbon-carbon double bond relative to the carboxylic acid groups. Understanding these thermal behaviors is critical for applications in polymer synthesis, drug formulation, and chemical manufacturing.

Maleic Acid (cis-Butenedioic Acid)

Maleic acid is the cis-isomer of butenedioic acid. Its geometry, with both carboxyl groups on the same side of the double bond, facilitates intramolecular cyclization upon heating.

Thermal Pathway and Products

The primary thermal decomposition pathway for maleic acid is an intramolecular dehydration (elimination of a water molecule) to form maleic anhydride (B1165640). This reaction occurs readily due to the proximity of the two carboxylic acid groups. At higher temperatures, maleic anhydride can further decompose into acetylene (B1199291) (C₂H₂), carbon monoxide (CO), and carbon dioxide (CO₂).[1]

Quantitative Decomposition Data

The following table summarizes the key quantitative data associated with the thermal decomposition of maleic acid and its resulting anhydride.

| Compound | Process | Temperature Range | Key Products | Activation Energy (Ea) | Ref. |

| Maleic Acid | Dehydration | ~150-200°C | Maleic Anhydride, Water | Not specified | [2] |

| Maleic Anhydride | Decomposition | 645-760 K (372-487°C) | Acetylene, CO, CO₂ | 60.9 ± 1 kcal/mol | [1][3] |

Reaction Pathway Diagram

Caption: Thermal decomposition pathway of Maleic Acid.

Fumaric Acid (trans-Butenedioic Acid)

Fumaric acid is the trans-isomer of butenedioic acid. Unlike maleic acid, its carboxyl groups are on opposite sides of the double bond, which prevents direct intramolecular dehydration.

Thermal Pathway and Products

Fumaric acid exhibits distinct thermal behavior. At approximately 200°C, it sublimes, transitioning directly from a solid to a gas without chemical decomposition.[4] Actual decomposition begins around 230°C. The primary decomposition product is surprisingly maleic anhydride, which implies that at elevated temperatures, the trans-isomer undergoes isomerization to the cis-isomer (maleic acid), which then rapidly dehydrates.[4] In the presence of water at high temperatures, fumaric acid can also undergo hydration to form DL-malic acid.[4]

Quantitative Decomposition Data

The table below outlines the thermal properties and decomposition products of fumaric acid.

| Process | Temperature | Products | Yield | Conditions | Ref. |

| Sublimation | ~200°C | Fumaric Acid (gas) | - | No decomposition | [4] |

| Decomposition | Starts at ~230°C | Maleic Anhydride, Water | Up to 96% | With dehydrating agent (e.g., P₂O₅) | [4] |

| Decomposition | >350°C | Toxic fumes of Maleic Anhydride | - | Open vessel | [4] |

Reaction Pathway Diagram

Caption: Thermal decomposition pathway of Fumaric Acid.

Itaconic Acid (Methylenesuccinic Acid)

Itaconic acid is an unsaturated dicarboxylic acid with a methylene (B1212753) group (=CH₂) branching from the main carbon chain. Its thermal decomposition is more complex, involving both dehydration and isomerization.

Thermal Pathway and Products

Itaconic acid decomposes upon melting, which occurs between 162-168°C.[5][6] The initial step is dehydration to form itaconic anhydride. Subsequently, under thermal stress, itaconic anhydride can isomerize to the more thermodynamically stable citraconic anhydride (methylmaleic anhydride).[7][8] Itaconic acid itself can be produced from the pyrolysis of citric acid.[6]

Quantitative Decomposition Data

The following table summarizes the thermal behavior of itaconic acid.

| Process | Temperature | Products | Conditions | Ref. |

| Melting & Decomposition | 162-168°C | Itaconic Anhydride, Water | Onset of decomposition | [5][6] |

| Isomerization | 90-400°C | Citraconic Anhydride | From Itaconic Anhydride or directly from Itaconic Acid in a liquid medium | [7][9] |

Reaction Pathway Diagram

Caption: Thermal decomposition pathway of Itaconic Acid.

General Decarboxylation Mechanism for α,β-Unsaturated Acids

A proposed mechanism for the thermal decarboxylation of certain α,β-unsaturated carboxylic acids involves an initial isomerization to a β,γ-unsaturated intermediate. This intermediate can then undergo decarboxylation through a stable, six-membered cyclic transition state, similar to the decomposition of β-keto acids.[10]

Caption: Proposed decarboxylation mechanism for α,β-unsaturated acids.

Experimental Protocols

The study of thermal decomposition relies heavily on thermal analysis techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with decomposition events.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-